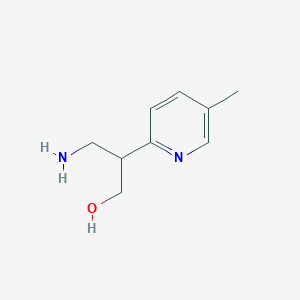

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol

Description

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is a pyridine derivative characterized by a propan-1-ol backbone substituted with a 5-methylpyridin-2-yl group at the second carbon and an amino group at the third carbon. Its molecular formula is C₉H₁₄N₂O (molecular weight: 166.22 g/mol). The pyridine ring’s methyl substituent at the 5-position enhances lipophilicity, while the amino and hydroxyl groups contribute to hydrogen-bonding interactions, influencing solubility and reactivity .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-amino-2-(5-methylpyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7-2-3-9(11-5-7)8(4-10)6-12/h2-3,5,8,12H,4,6,10H2,1H3 |

InChI Key |

QRDRWNMPMPJTLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 5-methylpyridin-2-amine with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of 1-Phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene, refluxed at 393 K for about 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.

Scientific Research Applications

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol with analogous pyridine-based amino alcohols, highlighting structural variations, molecular properties, and applications:

Detailed Research Findings

Physicochemical Properties

- Boiling Points: Linear alcohols (e.g., propan-1-ol, butan-1-ol) exhibit higher boiling points than branched isomers due to increased surface area for intermolecular interactions . For 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol, the methyl group may slightly reduce solubility in polar solvents compared to unsubstituted analogs.

- Solubility: Hydroxyl and amino groups confer water solubility, but methyl and pyridine rings enhance lipophilicity. Fluorinated derivatives (e.g., 5-fluoro) show balanced solubility for CNS-targeting applications .

Biological Activity

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

The molecular formula of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is C₉H₁₃N₂O, with a molecular weight of 166.224 g/mol. The compound features an amino group (-NH₂), a hydroxyl group (-OH), and a 5-methylpyridine moiety, which contribute to its reactivity and biological interactions. Its physical properties include a density of approximately 1.136 g/cm³ and a boiling point of 322.4°C at 760 mmHg.

Antimicrobial Properties

Research indicates that 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example, compounds structurally related to 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies show that it can inhibit the growth of certain cancer cell lines, including MDA-MB-231 and MCF-7, which are commonly used in breast cancer research . The mechanism involves the interaction with specific protein targets implicated in cancer progression, suggesting that further optimization could enhance its efficacy as an anticancer agent.

The biological activity of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, modulating their activity. This interaction can lead to the inhibition of enzymatic pathways or alteration of cellular signaling processes, which are crucial for its therapeutic applications.

Synthesis Methods

The synthesis of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : Utilizing the amino group for nucleophilic attacks on electrophiles.

- Hydroxyl Group Reactions : Engaging the hydroxyl group in dehydration reactions to form ethers or esters under acidic conditions.

- Electrophilic Aromatic Substitution : Modifying the pyridine ring through electrophilic substitution reactions.

These methods can be optimized for yield and purity depending on the desired application.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-2-(3-pyridyl)propan-1-ol | C₈H₁₁N₂O | Different pyridine substitution |

| 3-Amino-2-(4-pyridyl)propan-1-ol | C₈H₁₁N₂O | Similar biological properties |

| 3-Amino-propan-1-ol | C₃H₉N | Simpler structure without the pyridine ring |

The methyl substitution on the pyridine ring in 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol significantly influences its biological activity compared to other derivatives, potentially enhancing lipophilicity and altering receptor binding profiles.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics of this compound through computational docking studies and in vitro assays. These investigations aim to elucidate its binding affinity to various biological targets, which is essential for understanding its therapeutic potential.

Example Study

One notable study demonstrated that modifications in the structure could lead to enhanced potency against bacterial strains while maintaining low cytotoxicity levels. The synthesized analogs showed varying degrees of effectiveness based on structural changes, indicating a clear structure–activity relationship (SAR) .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The synthesis typically involves coupling 5-methylpyridine-2-amine with a propanol derivative under controlled conditions. Key steps include:

- Catalyst Selection : Use of palladium-based catalysts for C–N bond formation, as demonstrated in structurally similar pyridinyl-propanol derivatives .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amino group .

- Purification : Recrystallization or column chromatography (e.g., silica gel with methanol:chloroform gradients) to achieve >95% purity .

Q. How can researchers characterize the compound’s purity and structural integrity in academic settings?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the amino (–NH₂), hydroxyl (–OH), and pyridinyl groups. For example, the pyridinyl proton signals appear at δ 8.2–8.5 ppm .

- HPLC Analysis : Employ a C18 column with UV detection (λ = 254 nm) to quantify purity. Retention times should align with reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (MW = 180.2 g/mol) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol for stereochemical studies?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers. Retention time differences (~2–3 min) indicate successful resolution .

- Circular Dichroism (CD) : Validate enantiopurity by analyzing Cotton effects at 220–240 nm .

- Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) for X-ray diffraction studies .

Q. What experimental strategies are recommended to analyze the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten kinetics with fluorogenic substrates to measure inhibition constants (). For example, monitor trypsin-like protease activity at λₑₓ = 380 nm, λₑₘ = 460 nm .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions between the compound’s hydroxyl/amino groups and enzyme active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm hydrogen bonding and hydrophobic interactions .

Q. How should researchers address contradictory solubility data for 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol in aqueous vs. organic solvents?

Methodological Answer:

- pH-Dependent Solubility Testing : Measure solubility in buffered solutions (pH 3–10) to identify protonation states affecting hydrophilicity. For example, solubility increases at pH < 5 due to amino group protonation .

- Co-Solvent Systems : Use ethanol:water (30:70) to enhance solubility while maintaining stability .

- Validation via PXRD : Confirm crystallinity changes in different solvents to rule out polymorphism .

Q. What strategies are effective in minimizing racemization during derivatization of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol?

Methodological Answer:

Q. How can researchers validate the compound’s role in modulating cellular signaling pathways?

Methodological Answer:

- Western Blotting : Assess phosphorylation levels of key kinases (e.g., ERK, Akt) in treated vs. untreated cell lines .

- RNA-Seq : Identify differentially expressed genes in pathways like apoptosis or inflammation .

- CRISPR Knockout : Validate target specificity by deleting putative receptors (e.g., GPCRs) and measuring response attenuation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.